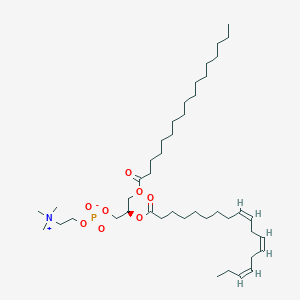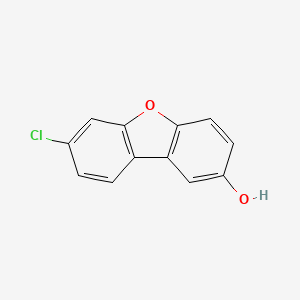
7-Chloro-2-dibenzofuranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-hydroxy-3-chlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a chloro group at position 7 and a hydroxy group at position 2. It is a member of dibenzofurans, a member of phenols and an organochlorine compound. It derives from a hydride of a dibenzofuran.
Applications De Recherche Scientifique
Electrophilic Character in Protein Labeling
7-Chloro-2-dibenzofuranol demonstrates significant electrophilic properties, particularly useful in protein labeling. Baines, Allen, and Brocklehurst (1977) explored its electrophilic character, emphasizing its reactivity towards nucleophiles and potential in irreversible protein alkylation (Baines, Allen, & Brocklehurst, 1977).
Pharmaceutical Analysis Techniques
Elbashir, Suliman, and Aboul‐Enein (2011) highlighted the application of this compound in pharmaceutical analysis, particularly in spectrophotometry and spectrofluorimetry for determining pharmaceutical amines. This showcases its utility as a fluorogenic and chromogenic reagent (Elbashir, Suliman, & Aboul‐Enein, 2011).
Quantitative Fluorescence Detection
Voigt and Eitenmiller (1974) utilized this compound for quantitative fluorescence detection of biologically active amines in fermented foods. Its advantage lies in the simplicity of derivative formation and the ability to form fluorescent derivatives with various biologically active amines (Voigt & Eitenmiller, 1974).
Synthesis of Lipophilic Oligonucleotides
Köstler and Rosemeyer (2009) reported on the synthesis of novel phosphoramidite building blocks for preparing lipophilic oligonucleotides, involving the reaction of inosine with this compound derivatives. This research underscores its role in advancing oligonucleotide chemistry (Köstler & Rosemeyer, 2009).
Dechlorination of Polychlorinated Dibenzodioxins
Ukisu and Miyadera (2002) explored the dechlorination of polychlorinated dibenzodioxins using this compound under mild conditions. This study presents its potential in environmental remediation, particularly in removing chlorine from harmful compounds (Ukisu & Miyadera, 2002).
Thiol-Specific Fluorigenic Reagent
Andrews, Ghosh, Ternai, and Whitehouse (1982) synthesized and studied this compound as a new fluorigenic, thiol-specific reagent. Its specificity towards thiols and improved fluorescence intensity make it a valuable tool in biochemistry (Andrews, Ghosh, Ternai, & Whitehouse, 1982).
Substitution Reactions with Aromatic Amines
Read and Norris (1985) investigated the nucleophilic substitution reactions of this compound with aromatic amines. This study demonstrates its versatility in chemical synthesis, especially in reactions with primary and secondary aromatic amines (Read & Norris, 1985).
Crystal and Molecular Structure Analysis
Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Sridhar, Prasad, and Rangappa (2008) conducted a detailed crystal and molecular structure analysis of a compound derived from this compound. This work provides insights into the structural aspects of derivatives and their potential applications in material science (Thimmegowda et al., 2008).
Propriétés
Numéro CAS |
73518-07-7 |
|---|---|
Formule moléculaire |
C12H7ClO2 |
Poids moléculaire |
218.63 g/mol |
Nom IUPAC |
7-chlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-3-9-10-6-8(14)2-4-11(10)15-12(9)5-7/h1-6,14H |
Clé InChI |
ZLLZJWZFKKBNDP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl |
SMILES canonique |
C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



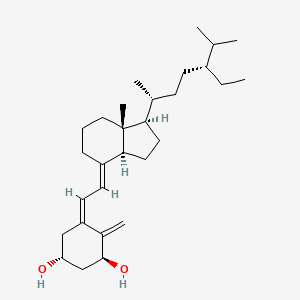

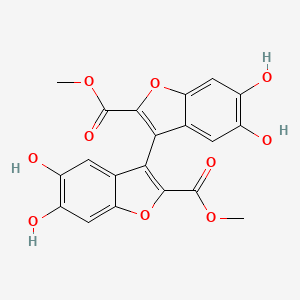
![5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B1251378.png)
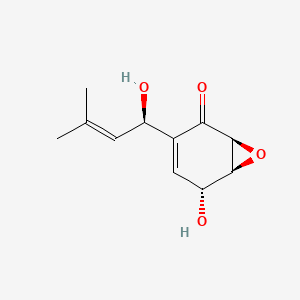
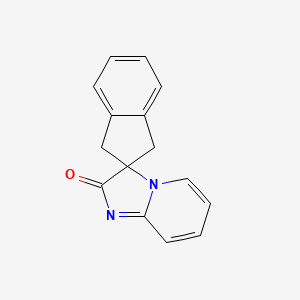
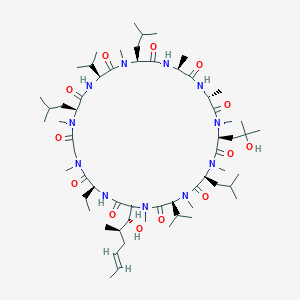
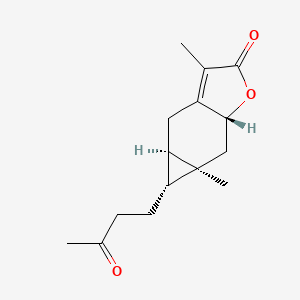

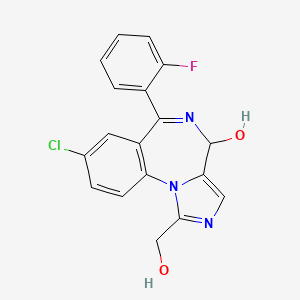
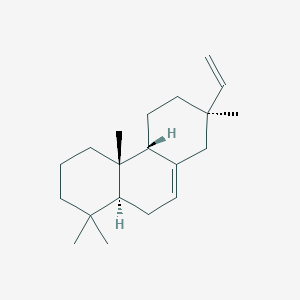
![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)

